N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with two chlorophenyl groups and a fluorophenyl acetamide moiety. This compound belongs to a class of N-substituted 2-arylacetamides, which are structurally analogous to natural benzylpenicillin derivatives and exhibit diverse pharmacological activities, including kinase inhibition and antiproliferative effects . The presence of electron-withdrawing substituents (chloro, fluoro) and the dioxo-thienopyrimidine scaffold may enhance its binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O3S/c21-11-2-1-3-13(8-11)26-19(28)18-16(6-7-30-18)25(20(26)29)10-17(27)24-15-5-4-12(22)9-14(15)23/h1-9,16,18H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLPBAXXBRTDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity based on available research findings.
- Molecular Formula : C23H15Cl2FN2O
- Molecular Weight : 425.282 g/mol
- CAS Number : 445031-31-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymatic pathways and cellular mechanisms. Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit a range of biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidine possess notable antimicrobial properties. For instance:
- In vitro Studies : Compounds structurally related to this compound have demonstrated effective inhibition against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were found to be as low as 1 µg/mL against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The compound's anticancer potential is also noteworthy:
- Cell Viability Assays : In studies involving cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer), the compound exhibited significant cytotoxic effects. For example, one study reported a reduction in cell viability by approximately 39.8% at a specific concentration compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity can be influenced by various substituents on the thieno[3,2-d]pyrimidine core:
| Substituent | Effect on Activity |
|---|---|
| 4-Chloro | Enhances antimicrobial activity |
| 2-Fluoro | Increases cytotoxicity against cancer cells |
| 3-Chloro | Critical for binding affinity to target enzymes |
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Research :
- In another investigation focusing on the compound's anticancer properties, it was found that modifications in the thieno[3,2-d]pyrimidine structure could significantly enhance the inhibition of cancer cell proliferation. Specific substitutions led to improved selectivity towards cancer cells over normal cells .
Chemical Reactions Analysis
General Reactivity Profile
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically exhibit reactivity at three key sites:
-
Chlorine substituents (aromatic or aliphatic) for nucleophilic substitution.
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Acetamide moiety for hydrolysis or condensation reactions.
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Dioxo-thienopyrimidine core for ring functionalization or redox transformations .
Nucleophilic Substitution Reactions
Chlorine atoms in similar systems (e.g., 4-chlorophenyl groups) undergo substitution with nucleophiles like amines or alkoxides. For example:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | EtOH, NH₃ (aq), 80°C, 12h | 4-aminoaryl analog | 62–78 | |
| Methoxylation | NaOMe, DMF, 60°C, 6h | 4-methoxy derivative | 55 |
Hydrolysis of Acetamide Group
The acetamide side chain can be hydrolyzed to carboxylic acid under acidic or basic conditions:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), reflux | 2-carboxy-thienopyrimidine | Requires 24h for completion |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C | Sodium carboxylate salt | Faster (6–8h) but lower yield |
Ring Functionalization
The thienopyrimidine core participates in cycloaddition and oxidation reactions:
Diels-Alder Reactions
-
Reacts with maleic anhydride at 120°C to form fused bicyclic adducts (78% yield) .
-
Electron-deficient dienophiles show higher regioselectivity.
Oxidation at Sulfur
Comparative Stability Data
Thermal and photolytic stability of related compounds:
| Parameter | Value (Analog) | Method |
|---|---|---|
| Thermal decomposition | 210–215°C | TGA (N₂ atmosphere) |
| λₘₐₓ (UV-Vis) | 274 nm (ε = 12,400) | MeOH solution |
| Hydrolytic half-life | 48h (pH 7.4, 37°C) | HPLC monitoring |
Unresolved Challenges
-
Steric hindrance : Bulky 3-chlorophenyl substituent may limit access to the pyrimidinone carbonyl group .
-
Regioselectivity : Competing reactivity at C-2 vs. C-4 positions under electrophilic conditions.
Recommended Experimental Protocols
For future studies, prioritize:
Comparison with Similar Compounds
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
This analog shares the thieno[3,2-d]pyrimidinone core but differs in substituents:
- Substituents : A 4-methoxyphenyl group at position 7 and a 2,5-difluorophenyl acetamide group.
- Synthetic Relevance: Demonstrates the adaptability of the thienopyrimidinone scaffold to accommodate diverse aryl groups .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Modifications : Replaces the dioxo groups with a sulfanyl linker and introduces a trifluoromethylphenyl group.
Acetamide Derivatives with Heterocyclic Cores
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
- Core Structure: Features a pyrimidine-oxadiazole hybrid instead of thienopyrimidinone.
- This compound has shown antiproliferative activity, suggesting acetamide derivatives with varied cores retain biological efficacy .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Core Structure: Uses a naphthalene ring instead of thienopyrimidinone.
- Pharmacological Implications : The bulky naphthalene group may limit target binding but improve π-π stacking interactions in crystal packing, as observed in crystallographic studies .
Physicochemical and Pharmacological Comparisons
Melting Points and Solubility
The target compound’s melting point is expected to exceed 250°C due to rigid aromatic stacking, similar to Example 83 . The absence of polar groups (e.g., methoxy) may reduce aqueous solubility compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
